molecular formula C16H20ClN3O B2487752 N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide CAS No. 956183-13-4

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide

Cat. No.: B2487752
CAS No.: 956183-13-4
M. Wt: 305.81
InChI Key: FGYFDVYWLZQBIL-UHFFFAOYSA-N
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Description

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a tert-butyl group and a phenyl group, along with a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution with tert-Butyl and Phenyl Groups: The tert-butyl and phenyl groups can be introduced through Friedel-Crafts alkylation and acylation reactions, respectively.

    Introduction of the Chloropropanamide Moiety: The final step involves the reaction of the pyrazole derivative with 2-chloropropanoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The chloropropanamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles (amines, thiols, alcohols), solvents like dichloromethane or ethanol, and bases like triethylamine.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-[4-(4-hydroxyphenyl)piperazin-1-yl]acetamide
  • N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-chloropropanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the chloropropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be leveraged for specific research and industrial purposes.

Properties

IUPAC Name

N-(5-tert-butyl-2-phenylpyrazol-3-yl)-2-chloropropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O/c1-11(17)15(21)18-14-10-13(16(2,3)4)19-20(14)12-8-6-5-7-9-12/h5-11H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYFDVYWLZQBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=NN1C2=CC=CC=C2)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836154
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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